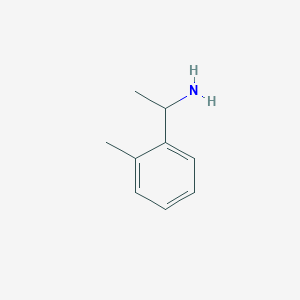

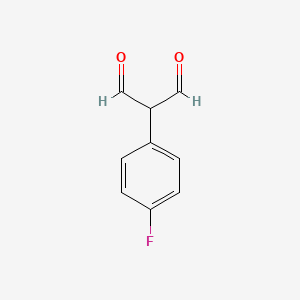

![molecular formula C6H9N7O2 B1307569 2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide CAS No. 338405-25-7](/img/structure/B1307569.png)

2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide" is a derivative of 1H-1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole moiety is known for its utility in pharmaceutical chemistry due to its resemblance to the peptide linkage and its ability to mimic the biologically relevant amide bond.

Synthesis Analysis

The synthesis of related triazole-containing compounds often involves the cyclization of hydrazino derivatives. For instance, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles can be cyclized to form 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles by reacting with bromine in acetic acid, followed by treatment with triethylamine or solvolysis in aqueous solvents . Similarly, Schiff base derivatives of 1H-benzo[d][1,2,3]triazol-1-yl can be synthesized by condensation reactions followed by treatment with maleic anhydride under microwave irradiation to yield oxazepine derivatives . These methods highlight the versatility of triazole chemistry in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and coordinate to metal ions. This makes them interesting ligands in coordination chemistry. The triazole ring can also engage in various chemical transformations, such as ring interconversions under acidic or basic conditions, as observed with oxadiazole to triazole transformations .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For example, the oxadiazole ring in 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles is susceptible to acid and base, leading to ring interconversions . Additionally, acylation products of 2-aryl-5-hydrazino-1,3-oxazoles can undergo recyclization to form 1,3,4-oxadiazole derivatives . These reactions demonstrate the reactivity of the triazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms contributes to their polarity, solubility in polar solvents, and potential for hydrogen bonding. These properties are important for the biological activity of triazole-containing compounds, as they can affect the compound's ability to interact with biological targets. The synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, for example, shows the importance of such properties in the design of new compounds with potential pharmaceutical applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Methods : Research demonstrates various methods for synthesizing 1,2,4-triazole derivatives, showcasing the diversity and adaptability in synthesizing these compounds. Techniques involve reactions with hydrazine hydrate and various catalytic and solvent systems to produce structurally diverse compounds, some incorporating 1,2,4-oxadiazol, pyrazole, and thiadiazol rings (Karpina et al., 2019), (Shih et al., 2004), (Taha, 2017).

- Characterization and Development : The synthesized triazole derivatives undergo rigorous characterization using spectroscopic and analytical techniques, ensuring their purity and structural integrity. These processes are crucial for the subsequent exploration of their biological and chemical properties (Gomha et al., 2015), (Čačić et al., 2009).

Biological and Pharmacological Assessment

- Pharmacological Activity : Some derivatives have been studied for their potential pharmacological activities, such as antitumor, antimicrobial, and anti-inflammatory effects. This showcases the therapeutic potential of these compounds in various medical domains (Demirbas et al., 2004), (Turan-Zitouni et al., 2007).

- Biological Evaluation : The synthesized compounds often undergo biological evaluation against various cell lines and bacteria, determining their efficacy and potential as therapeutic agents. Such evaluations provide insights into the structure-activity relationships and pave the way for further development of these compounds (Hassan, 2013), (Shaban et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N7O2/c7-4(1-13-3-9-2-10-13)11-12-6(15)5(8)14/h2-3H,1H2,(H2,7,11)(H2,8,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSSMPGQJNCKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=NNC(=O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide | |

CAS RN |

338405-25-7 |

Source

|

| Record name | 2-Amino-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338405-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

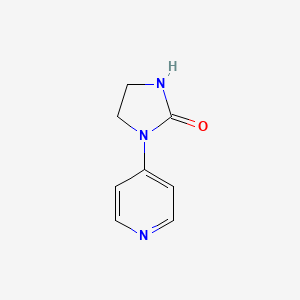

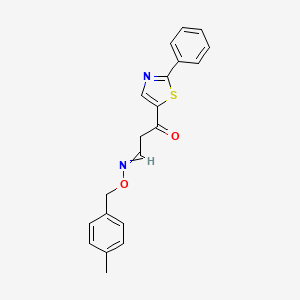

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

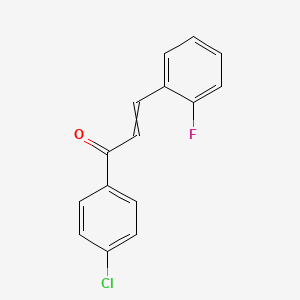

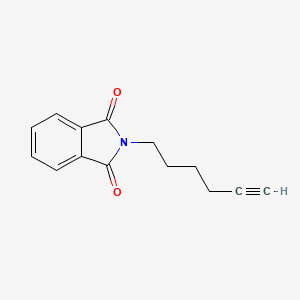

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

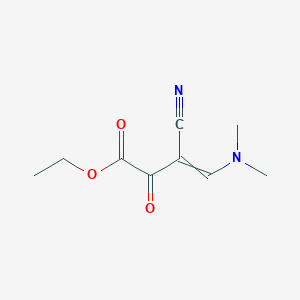

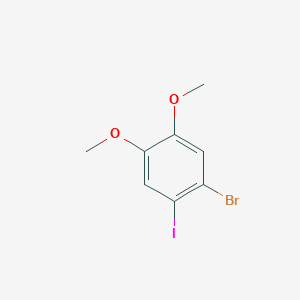

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)